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molecular formula C10H20N2O3 B8276923 tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate

tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate

Cat. No. B8276923
M. Wt: 216.28 g/mol
InChI Key: FOBVQYVABFGEAZ-UHFFFAOYSA-N
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Patent
US09371320B2

Procedure details

tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate (3.65 g) was dissolved in 4N hydrogen chloride-ethyl acetate solution (85 mL) under ice-cooling, and the solution was stirred overnight, at room temperature. The reaction mixture was concentrated under reduced pressure to give the title compound (2.40 g).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH:3]([NH:7][NH:8]C(OC(C)(C)C)=O)[CH2:2]1.C(OCC)(=O)C.[ClH:22]>>[ClH:22].[ClH:22].[O:1]1[CH2:6][CH2:5][CH2:4][CH:3]([NH:7][NH2:8])[CH2:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
O1CC(CCC1)NNC(=O)OC(C)(C)C
Name
Quantity
85 mL
Type
reactant
Smiles
C(C)(=O)OCC.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight, at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.O1CC(CCC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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